molecular formula C13H18N2O2 B12640391 2-(3-Benzylpiperazin-1-YL)acetic acid

2-(3-Benzylpiperazin-1-YL)acetic acid

Cat. No.: B12640391
M. Wt: 234.29 g/mol
InChI Key: PSSRIHRHDUEMGS-UHFFFAOYSA-N
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Description

2-(3-Benzylpiperazin-1-YL)acetic acid: is a chemical compound with the molecular formula C13H18N2O2 . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The benzyl group attached to the piperazine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzylpiperazin-1-YL)acetic acid typically involves the reaction of benzylpiperazine with chloroacetic acid under basic conditions. The reaction proceeds as follows:

    Step 1: Benzylpiperazine is dissolved in an appropriate solvent, such as ethanol or methanol.

    Step 2: Chloroacetic acid is added to the solution, followed by the addition of a base such as sodium hydroxide or potassium carbonate.

    Step 3: The reaction mixture is heated to reflux for several hours to ensure complete reaction.

    Step 4: The product is then isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Benzylpiperazin-1-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: New benzyl derivatives.

Scientific Research Applications

2-(3-Benzylpiperazin-1-YL)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Benzylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits.

Comparison with Similar Compounds

  • 3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one
  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines

Comparison: 2-(3-Benzylpiperazin-1-YL)acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(3-benzylpiperazin-1-yl)acetic acid

InChI

InChI=1S/C13H18N2O2/c16-13(17)10-15-7-6-14-12(9-15)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,16,17)

InChI Key

PSSRIHRHDUEMGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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